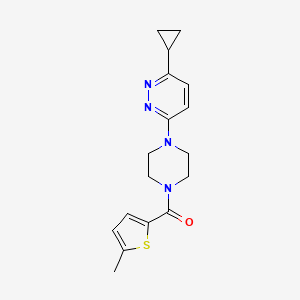
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Scientific Research Applications
Anticancer and Antituberculosis Activities
A study focused on the synthesis, anticancer, and antituberculosis evaluations for derivatives similar to the queried compound, demonstrating that some synthesized compounds exhibited significant antituberculosis and anticancer activities. One compound, in particular, showed both antituberculosis and anticancer properties, indicating potential applications in treating these conditions (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antipsychotic Potential
Another study examined conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors, evaluating their potential as antipsychotic drugs. Although not directly linked to the queried compound, this research underscores the interest in similar structural frameworks for developing new therapeutic agents with antipsychotic capabilities (Raviña et al., 2000).
Antimicrobial Activity
Research on derivatives that share structural similarities with the queried compound demonstrated moderate to good antimicrobial activities. This suggests the potential for developing new antimicrobial agents based on the chemical framework of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone (Mhaske et al., 2014).
Inhibition of Tubulin Polymerization and Anticancer Activity
A study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates revealed their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, highlighting their potential as anticancer agents. This finding illustrates the broader applicability of piperazin-1-yl)methanone derivatives in cancer therapy (Manasa et al., 2020).
Analgesic Effect through TRPV4 Antagonism
A novel series of derivatives acting as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists demonstrated analgesic effects in models of induced mechanical hyperalgesia. This suggests a potential application for the compound in pain management (Tsuno et al., 2017).
properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-2-6-15(23-12)17(22)21-10-8-20(9-11-21)16-7-5-14(18-19-16)13-3-4-13/h2,5-7,13H,3-4,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFTMWBBFLMIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2392975.png)

![8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B2392979.png)
![(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2392982.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392984.png)
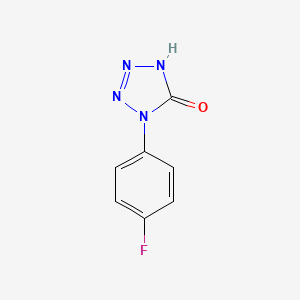
![8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2392991.png)
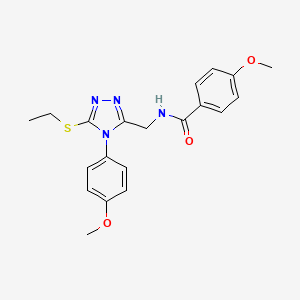

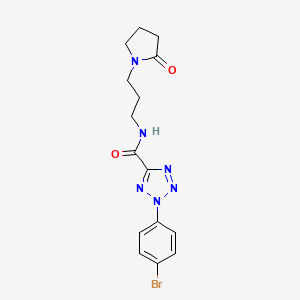
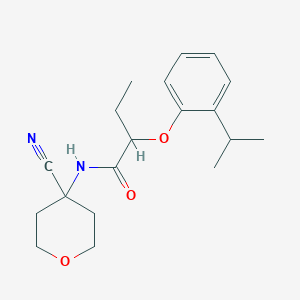
![N-(1-cyano-1-cyclopropylethyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2392997.png)
![2-[(2,4-dimethylphenyl)amino]-N-(2-ethoxybenzyl)-1,3-thiazole-4-carboxamide](/img/structure/B2392998.png)